L-371,257

Description

Properties

IUPAC Name |

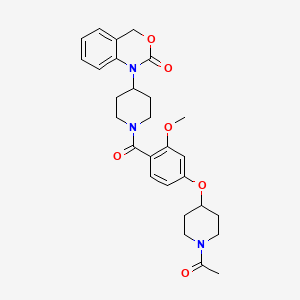

1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O6/c1-19(32)29-15-11-22(12-16-29)37-23-7-8-24(26(17-23)35-2)27(33)30-13-9-21(10-14-30)31-25-6-4-3-5-20(25)18-36-28(31)34/h3-8,17,21-22H,9-16,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDERJSQJYIJOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5COC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426072 | |

| Record name | 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162042-44-6 | |

| Record name | L 371257 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162042-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-piperidinyl]-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-371,257 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98KJ8P9APP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-371,257: A Technical Guide to a Potent and Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-371,257 is a potent, non-peptide, and selective antagonist of the oxytocin (B344502) receptor (OTR). Its development marked a significant advancement in the search for orally bioavailable OTR antagonists with therapeutic potential, particularly in the management of preterm labor. This technical guide provides an in-depth overview of L-371,257, focusing on its core pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are illustrated with detailed diagrams.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and milk ejection during lactation. The oxytocin receptor, a member of the G-protein coupled receptor (GPCR) superfamily, mediates these effects. Dysregulation of the oxytocin system is implicated in conditions such as preterm labor, making the development of OTR antagonists a key area of research. L-371,257 emerged as a promising small molecule antagonist with high affinity and selectivity for the human OTR, offering the advantage of oral bioavailability over earlier peptide-based antagonists.[1][2] This document serves as a comprehensive resource for researchers investigating L-371,257 and the broader field of oxytocin receptor modulation.

Chemical and Physical Properties

L-371,257 is chemically known as 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one.[1] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of L-371,257

| Property | Value | Reference |

| IUPAC Name | 1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine | [2] |

| CAS Number | 162042-44-6 | |

| Molecular Formula | C₂₈H₃₃N₃O₆ | |

| Molar Mass | 507.587 g·mol⁻¹ | [2] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Oral Bioavailability | Good | [2] |

| Blood-Brain Barrier Penetration | Poor | [2] |

Mechanism of Action and Signaling Pathway

L-371,257 functions as a competitive antagonist at the oxytocin receptor. By binding to the receptor, it prevents the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascade. The oxytocin receptor primarily couples to Gαq/11 G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in smooth muscle contraction, such as in the uterus.[4][5] L-371,257 blocks this entire sequence of events by preventing the initial binding of oxytocin.

Quantitative Data

The potency and selectivity of L-371,257 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 2: In Vitro Binding Affinity (Ki) of L-371,257

| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |

| Oxytocin Receptor | Human | Uterine Myometrium | 2.21 ± 0.23 | [6] |

| Human | Recombinant | 4.6 | [7] | |

| Rat | Uterus | 19 | [8] | |

| Vasopressin V1a Receptor | Human | - | >800-fold selectivity vs OTR | [7] |

| Rat | - | 3.7 | [8] | |

| Vasopressin V2 Receptor | Human | - | >800-fold selectivity vs OTR | [7] |

Table 3: In Vitro and In Vivo Functional Activity of L-371,257

| Assay Type | Species | Parameter | Value | Reference |

| In Vitro Functional Antagonism | Rat | pA₂ (Uterine Contraction) | 8.4 | [1] |

| In Vitro Calcium Mobilization | Human | Kᵢ (nM) | 0.46 | [6] |

| In Vivo Tocolytic Activity | Rat | ED₅₀ (mg/kg, i.v.) | - | - |

| Rat | - (intraduodenal) | Effective | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize L-371,257.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-371,257 for the oxytocin receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., human myometrium) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant amount of the membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin).

-

Add increasing concentrations of unlabeled L-371,257.

-

To determine non-specific binding, a set of wells should contain a high concentration of unlabeled oxytocin.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of L-371,257 to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of L-371,257 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Uterine Contraction Assay

This functional assay assesses the ability of L-371,257 to inhibit oxytocin-induced contractions in isolated uterine tissue.

Protocol:

-

Tissue Preparation:

-

Obtain uterine tissue strips from a suitable animal model (e.g., rat).

-

Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Connect the tissue to an isometric force transducer to record contractile activity.

-

Allow the tissue to equilibrate under a resting tension until stable spontaneous contractions are observed.

-

-

Antagonist Activity Measurement:

-

Induce submaximal contractions by adding a fixed concentration of oxytocin to the organ bath.

-

Once the oxytocin-induced contractions are stable, add increasing cumulative concentrations of L-371,257 to the bath.

-

Record the inhibition of the contractile response at each concentration of L-371,257.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions before and after the addition of L-371,257.

-

Construct a concentration-response curve for L-371,257's inhibitory effect.

-

Calculate the pA₂, a measure of the antagonist's potency, from the Schild plot.

-

In Vivo Tocolytic Activity Assay (Rat Model)

This assay evaluates the efficacy of L-371,257 in inhibiting uterine contractions in a living animal.

Protocol:

-

Animal Preparation:

-

Use anesthetized, late-term pregnant rats.

-

Surgically expose the uterus and place a catheter in a uterine horn to measure intrauterine pressure.

-

Implant a catheter in a major blood vessel (e.g., jugular vein) for drug administration.

-

-

Induction of Contractions and Antagonist Administration:

-

Infuse oxytocin intravenously to induce regular uterine contractions.

-

Once a stable pattern of contractions is established, administer L-371,257 either intravenously or intraduodenally.

-

Administer a range of doses to different groups of animals to determine a dose-response relationship.

-

-

Data Acquisition and Analysis:

-

Continuously record intrauterine pressure throughout the experiment.

-

Analyze the frequency and amplitude of uterine contractions before and after the administration of L-371,257.

-

Calculate the dose required to produce a 50% inhibition of uterine contractions (ED₅₀).

-

Calcium Mobilization Assay

This cell-based assay measures the ability of L-371,257 to block the oxytocin-induced increase in intracellular calcium.

Protocol:

-

Cell Culture and Dye Loading:

-

Culture a cell line that endogenously or recombinantly expresses the human oxytocin receptor (e.g., CHO-K1/OXTR cells).

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Antagonist Pre-incubation and Agonist Stimulation:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of L-371,257.

-

Stimulate the cells with a fixed concentration of oxytocin.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Plot the peak fluorescence response against the concentration of L-371,257.

-

Determine the IC₅₀ value for the inhibition of the oxytocin-induced calcium signal.

-

Calculate the Ki value for functional antagonism.

-

Logical Relationships and Research Applications

The properties of L-371,257 make it a valuable tool for both basic research and preclinical drug development.

The high potency and selectivity of L-371,257 make it an excellent pharmacological tool for dissecting the physiological roles of the oxytocin receptor, particularly in peripheral tissues, due to its poor blood-brain barrier penetration.[2] Its oral bioavailability and demonstrated efficacy in preclinical models of uterine contraction have positioned it as a lead compound in the development of tocolytic agents for the prevention of preterm labor.[1]

Conclusion

L-371,257 remains a cornerstone in the study of oxytocin receptor antagonism. Its well-characterized pharmacological profile, encompassing high affinity, selectivity, and oral bioavailability, provides a robust foundation for further research. The detailed experimental protocols and data presented in this guide are intended to facilitate the design and execution of new studies aimed at exploring the full therapeutic potential of L-371,257 and other oxytocin receptor modulators.

References

- 1. reprocell.com [reprocell.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. L-371,257 - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. medkoo.com [medkoo.com]

L-371,257: A Comprehensive Selectivity Profile for Drug Development Professionals

An In-depth Technical Guide on the Selective Oxytocin (B344502) Receptor Antagonist

This technical guide provides a detailed overview of the selectivity profile of L-371,257, a non-peptide oxytocin receptor (OTR) antagonist. The information is tailored for researchers, scientists, and drug development professionals, offering a centralized resource for its pharmacological characteristics. This document summarizes key quantitative data, outlines typical experimental methodologies, and visualizes the core signaling pathway and experimental workflows.

Introduction

L-371,257 is a potent and selective antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) integral to various physiological processes, including uterine contractions and social bonding.[1] Its development as an orally bioavailable, non-peptide antagonist represented a significant advancement in the field, with potential therapeutic applications in conditions such as preterm labor.[1][2] A critical aspect of its preclinical characterization is its selectivity profile, which defines its affinity and functional activity at the primary target relative to other receptors, particularly the closely related vasopressin (AVP) receptors.

Quantitative Selectivity Profile

The selectivity of L-371,257 has been determined through various in vitro assays, primarily radioligand binding and functional studies. The following tables summarize the key quantitative data from the available literature.

Table 1: Receptor Binding Affinity (Ki) of L-371,257

| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |

| Oxytocin Receptor (OTR) | Human | Uterine Smooth Muscle Cells | 2.21 ± 0.23 | [3] |

| Oxytocin Receptor (OTR) | Human | Uterine Myometrium | 4.6 | [1] |

| Oxytocin Receptor (OTR) | Rat | Uterus | 19 | [4] |

| Vasopressin V1a Receptor | Human | - | >800-fold selectivity vs. OTR | [3] |

| Vasopressin V2 Receptor | Human | - | >800-fold selectivity vs. OTR | [3] |

| Vasopressin V1a Receptor | Rat | - | 3.7 | [4] |

Table 2: Functional Antagonist Activity of L-371,257

| Assay | Species | Tissue | Parameter | Value | Reference |

| Inhibition of Oxytocin-induced Contractions | Rat | Uterine Tissue | pA2 | 8.44 | [3] |

| Inhibition of Oxytocin-induced [Ca2+]i Increase | Human | Uterine Smooth Muscle Cells | Ki (nM) | 0.46 (0.29–0.73) |

Core Signaling Pathway

The primary target of L-371,257 is the oxytocin receptor (OTR), which is a G-protein coupled receptor. Upon activation by its endogenous ligand, oxytocin, the OTR primarily couples to Gαq/11 proteins. This initiates a signaling cascade that is crucial for its physiological effects.

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative methodologies for the key assays used to characterize the selectivity profile of L-371,257.

Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity (Ki) of L-371,257 for the oxytocin and vasopressin receptors.

1. Membrane Preparation:

-

Tissues (e.g., human myometrium or cells expressing the receptor of interest) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.

2. Competition Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]-oxytocin) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (L-371,257) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.

-

The reaction is incubated to equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The IC50 value (the concentration of L-371,257 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vitro Uterine Contraction Assay (Representative Protocol)

This functional assay is used to determine the antagonist activity (pA2) of L-371,257 by measuring its ability to inhibit oxytocin-induced muscle contractions.

1. Tissue Preparation:

-

Uterine tissue strips are obtained from rats and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

The tissue is allowed to equilibrate under a resting tension.

2. Cumulative Concentration-Response Curve for Oxytocin:

-

A cumulative concentration-response curve is generated for oxytocin to establish a baseline contractile response.

3. Antagonist Incubation:

-

The tissue is incubated with a fixed concentration of L-371,257 for a predetermined period.

4. Second Oxytocin Concentration-Response Curve:

-

In the continued presence of L-371,257, a second cumulative concentration-response curve for oxytocin is generated.

5. Data Analysis:

-

The rightward shift in the oxytocin concentration-response curve caused by L-371,257 is measured.

-

The pA2 value, a measure of the antagonist's potency, is calculated using a Schild plot analysis.

Off-Target Profile and Bioavailability

L-371,257 demonstrates high selectivity for the oxytocin receptor over the vasopressin V1a and V2 receptors, particularly in human tissues.[3] This is a critical feature for minimizing potential off-target effects, as vasopressin receptors are involved in regulating blood pressure and water balance. The compound is also noted for its good oral bioavailability but poor penetration of the blood-brain barrier, which suggests it primarily acts peripherally with limited central nervous system side effects.[5]

Conclusion

L-371,257 is a well-characterized, potent, and selective oxytocin receptor antagonist. Its favorable selectivity profile against vasopressin receptors, coupled with its oral bioavailability and peripheral action, underscores its potential as a therapeutic agent and a valuable tool for research in oxytocin signaling. The data and methodologies presented in this guide provide a comprehensive resource for professionals in the field of drug discovery and development.

References

- 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonpeptide oxytocin antagonists: analogs of L-371,257 with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-371,257 | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

L-371,257: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of L-371,257, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. This guide covers its chemical structure, physicochemical properties, pharmacology, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties

L-371,257 is a complex heterocyclic molecule with the systematic IUPAC name 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one.[1] Its chemical structure is characterized by a central piperidine (B6355638) ring linking a benzoxazinone (B8607429) moiety and a substituted benzoyl group, which in turn is connected to an N-acetylpiperidine ether.

Table 1: Chemical Identifiers for L-371,257

| Identifier | Value |

| IUPAC Name | 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one[1] |

| CAS Number | 162042-44-6 |

| SMILES | O=C1OCc2ccccc2N1C(CC4)CCN4C(=O)c2ccc(cc2OC)OC5CCN(C(C)=O)CC5 |

Table 2: Physicochemical Properties of L-371,257

| Property | Value |

| Molecular Formula | C₂₈H₃₃N₃O₆ |

| Molecular Weight | 507.59 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble to 5 mM in DMSO with gentle warming. Slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL). |

| Purity | Typically ≥98% (HPLC) |

Biological Activity and Pharmacology

L-371,257 is a potent and selective competitive antagonist of the human oxytocin receptor (OTR).[2] It exhibits high affinity for the OTR with a reported Ki value of 4.6 nM.[2] A key feature of L-371,257 is its high selectivity for the OTR over the closely related vasopressin receptors (V1a and V2), with over 800-fold selectivity.[2] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

The compound has demonstrated efficacy in functional assays, antagonizing oxytocin-induced contractions in isolated rat uterine tissue with a pA2 value of 8.44.[2] L-371,257 is orally bioavailable but has poor penetration of the blood-brain barrier, making it a valuable tool for studying the peripheral effects of oxytocin receptor antagonism with limited central nervous system side effects.[3][4]

Table 3: Pharmacological Data for L-371,257

| Parameter | Species/System | Value |

| Ki (Oxytocin Receptor) | Human | 4.6 nM[2] |

| pA2 | Isolated Rat Uterine Tissue | 8.44[2] |

| Selectivity | >800-fold over human V1a and V2 receptors[2] |

Mechanism of Action: Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a class A G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, oxytocin, the receptor primarily couples to Gαq/11 G-proteins. This initiates a downstream signaling cascade that is inhibited by L-371,257.

Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-371,257.

Experimental Protocols

Chemical Synthesis

The synthesis of L-371,257 was first reported by Williams et al. in the Journal of Medicinal Chemistry (1995, 38, 4634-4636).[5] While the full detailed experimental procedure is found in the original publication, the general strategy involves the coupling of three key fragments: the 4H-3,1-benzoxazin-2-one core, a central piperidine linker, and a substituted benzoyl moiety bearing the N-acetyl-4-piperidinoxy ether side chain. The synthesis of the benzoxazinone core can be achieved through various methods, often starting from anthranilic acid derivatives.[6]

Radioligand Binding Assay for Oxytocin Receptor

This protocol is designed to determine the binding affinity (Ki) of L-371,257 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human oxytocin receptor.

-

Radioligand (e.g., [³H]-Oxytocin).

-

L-371,257 stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

A constant amount of membrane preparation.

-

A fixed concentration of [³H]-Oxytocin (typically at or near its Kd).

-

Increasing concentrations of L-371,257.

-

For total binding, add vehicle instead of L-371,257.

-

For non-specific binding, add a high concentration of unlabeled oxytocin.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-371,257 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay

This assay measures the functional antagonist activity of L-371,257 by quantifying its ability to inhibit oxytocin-stimulated production of inositol phosphates, a downstream second messenger of OTR activation.

Materials:

-

Cells expressing the human oxytocin receptor.

-

Labeling medium (e.g., inositol-free medium).

-

[³H]-myo-inositol.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.

-

Oxytocin solution.

-

L-371,257 stock solution.

-

Quenching solution (e.g., ice-cold trichloroacetic acid).

-

Anion exchange chromatography columns.

-

Elution buffers.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Plate cells and incubate with [³H]-myo-inositol in labeling medium to allow for incorporation into cellular phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl and varying concentrations of L-371,257.

-

Stimulation: Add oxytocin to the wells to stimulate the OTR and incubate for a defined period.

-

Termination and Lysis: Stop the reaction by adding a quenching solution and lyse the cells.

-

IP Separation: Apply the cell lysates to anion exchange columns. Wash the columns and elute the different inositol phosphate fractions with appropriate elution buffers of increasing ionic strength.

-

Quantification: Add scintillation cocktail to the eluted fractions and measure the radioactivity.

-

Data Analysis: Determine the amount of [³H]-IPs produced in response to oxytocin in the presence of different concentrations of L-371,257. Plot the response as a percentage of the maximal oxytocin response against the log concentration of L-371,257 to determine the IC₅₀.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel oxytocin receptor antagonist like L-371,257.

Caption: General experimental workflow for the characterization of an oxytocin receptor antagonist.

References

- 1. L-371,257 | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 2. medkoo.com [medkoo.com]

- 3. L-371,257 - Wikipedia [en.wikipedia.org]

- 4. | BioWorld [bioworld.com]

- 5. 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

L-371,257: A Technical Guide to a Pioneering Non-Peptide Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-371,257 emerged as a significant development in pharmacology as one of the first orally bioavailable, non-peptide antagonists for the oxytocin (B344502) receptor.[1] This document provides a comprehensive technical overview of L-371,257, detailing its discovery, mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize it. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction and Discovery

L-371,257, with the chemical name 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one, was a groundbreaking compound developed as a selective antagonist of the oxytocin receptor (OTR).[1] Its development marked a pivotal shift from peptide-based antagonists to small molecules with improved pharmacokinetic profiles, such as oral bioavailability.[1] A key characteristic of L-371,257 is its poor penetration of the blood-brain barrier, leading to good peripheral selectivity with minimal central nervous system side effects.[1] This property has made it a valuable tool in scientific research for investigating the peripheral roles of oxytocin and a potential therapeutic agent for conditions such as premature labor.[1][2]

Mechanism of Action

L-371,257 functions as a competitive antagonist at the oxytocin receptor.[3] It exhibits high affinity for the OTR, thereby blocking the binding of the endogenous ligand, oxytocin, and inhibiting downstream signaling.[3][4] The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway.[2] By blocking this pathway, L-371,257 prevents the oxytocin-induced cascade that leads to various physiological effects, including uterine contractions.[2]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of L-371,257 across different species and receptor subtypes.

Table 1: Binding Affinity (Ki) of L-371,257

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |

| Oxytocin Receptor | Human | Uterine Myometrium | 4.6 | [5] |

| Oxytocin Receptor | Rat | Uterus | 19 | [3][6] |

| Vasopressin V1a Receptor | Human | Platelets | 3,200 | [6] |

| Vasopressin V1a Receptor | Rat | Liver | 3.7 | [3][6] |

| Vasopressin V2 Receptor | Human | Kidney | >10,000 | [6] |

| Vasopressin V2 Receptor | Rat | Kidney | >10,000 | [6] |

Table 2: Functional Antagonist Potency of L-371,257

| Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |

| Oxytocin-induced contractions | Rat | Isolated Uterine Tissue | pA2 | 8.44 | [5] |

| Spontaneous contractions | Human | Isolated Myometrial Strips | IC50 | 71 pM | [6] |

| Oxytocin-induced uterine contractions (in vivo) | Rat | - | ED50 | 0.55 mg/kg | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable protocols for the key assays used to characterize L-371,257, based on standard pharmacological practices.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of L-371,257 for the oxytocin and vasopressin receptors.

Materials:

-

Cell membranes prepared from tissues or cells expressing the target receptor (e.g., human uterine myometrium, rat liver).

-

Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-oxytocin or a selective radiolabeled antagonist like ¹²⁵I-(d(CH2)₅¹, Tyr(Me)²,Thr⁴,Orn⁸,Tyr⁹-NH₂)-vasotocin (OVTA)).

-

L-371,257 at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions like Mg²⁺).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: A mixture containing the cell membranes, radiolabeled ligand, and varying concentrations of L-371,257 (or vehicle for control) is incubated in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of L-371,257 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Organ Bath)

These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist in an isolated tissue.

Objective: To determine the functional potency (pA2) of L-371,257 in antagonizing oxytocin-induced uterine contractions.

Materials:

-

Isolated uterine tissue from rats.

-

Organ bath apparatus with a force transducer.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Oxytocin (agonist).

-

L-371,257 at various concentrations.

Methodology:

-

Tissue Preparation: A strip of uterine tissue is dissected and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.

-

Agonist Response: A cumulative concentration-response curve to oxytocin is generated to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of L-371,257 for a defined period.

-

Antagonist Challenge: A second cumulative concentration-response curve to oxytocin is generated in the presence of L-371,257.

-

Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by L-371,257 is used to calculate the pA2 value using a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by L-371,257 and a typical experimental workflow for its characterization.

Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-371,257.

Caption: General experimental workflow for the pharmacological characterization of L-371,257.

Conclusion

L-371,257 represents a cornerstone in the development of non-peptide oxytocin receptor antagonists. Its high affinity, selectivity for the oxytocin receptor over vasopressin receptors (in humans), and oral bioavailability have established it as an invaluable research tool. The detailed pharmacological data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are investigating the oxytocin system and its modulation.

References

L-371,257 (CAS 162042-44-6): An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of L-371,257, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. This guide covers its chemical properties, mechanism of action, and key experimental data, presented in a structured format to facilitate research and development.

Chemical Properties and Synthesis

L-371,257, with the chemical name 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one, is a white solid compound.[1] It was one of the first orally bioavailable, non-peptide oxytocin antagonists developed.[2] While it possesses good oral bioavailability, it has poor penetration of the blood-brain barrier, leading to peripheral selectivity with minimal central nervous system side effects.[2]

Table 1: Physicochemical Properties of L-371,257

| Property | Value | Reference |

| CAS Number | 162042-44-6 | [2] |

| Molecular Formula | C28H33N3O6 | [2] |

| Molecular Weight | 507.58 g/mol | [2] |

| Appearance | White Solid | [1] |

| Solubility | Soluble in DMSO | MedChemExpress |

A detailed synthesis protocol for L-371,257 has been described in the primary literature. The synthesis involves a multi-step process culminating in the coupling of key piperidinyl and benzoxazinone (B8607429) intermediates. For the complete, step-by-step synthesis procedure, researchers are directed to the original publication by Williams PD, et al. in the Journal of Medicinal Chemistry, 1995, 38(23), 4634-6.[2]

Mechanism of Action and Signaling Pathway

L-371,257 functions as a selective and competitive antagonist of the oxytocin receptor (OTR).[3] The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand oxytocin, primarily couples to Gq/11. This activation stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in various physiological responses, including uterine contractions.

By competitively binding to the oxytocin receptor, L-371,257 prevents oxytocin from initiating this signaling cascade, thereby inhibiting its downstream effects.

References

- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to Non-peptide Oxytocin Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-peptide oxytocin (B344502) antagonists, focusing on their pharmacological properties, the experimental methodologies used for their characterization, and their mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the oxytocin system.

Introduction: The Rationale for Non-peptide Oxytocin Antagonists

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during labor and lactation.[1][2] Consequently, antagonists of the oxytocin receptor (OTR) have been pursued as tocolytic agents for the management of preterm labor.[1][3][4] While the peptide antagonist atosiban (B549348) is in clinical use in some countries, it possesses limitations such as the need for intravenous administration.[1] This has driven the development of non-peptide antagonists, which offer the potential for improved oral bioavailability and pharmacokinetic profiles.[5][6][7]

Key Non-peptide Oxytocin Antagonists: A Quantitative Comparison

A number of non-peptide oxytocin antagonists have been developed and characterized. The following table summarizes the in vitro pharmacological data for some of the most well-studied compounds, providing a basis for comparison of their potency and selectivity.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50/pA2) | Selectivity vs. Vasopressin Receptors (V1a/V2) | Reference |

| Retosiban (GSK-221149A) | Human OTR | 0.65 | - | >1400-fold | [1] |

| L-368,899 | Rat Uterus OTR | 8.9 (IC50) | pA2 = 8.9 | >40-fold vs V1a, >60-fold vs V2 | [8] |

| Human Uterus OTR | 26 (IC50) | - | - | [7] | |

| Coyote OTR | 12.38 | - | ~41-fold vs V1a | [9] | |

| SSR-126768A | Rat/Human OTR | 0.44 | Ki = 0.50 nM (Ca2+), pA2 = 8.47 (rat myometrium) | High selectivity vs V1a, V1b, V2 | [10] |

| Nolasiban | Human OTR | - | - | Selective for OTR over V1a and V2 | [11] |

Oxytocin Receptor Signaling and Antagonist Mechanism of Action

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[12][13] Antagonism of this receptor by non-peptide ligands prevents the downstream signaling cascades initiated by oxytocin.

Canonical Gq Signaling Pathway

The canonical signaling pathway activated by oxytocin involves the Gq protein, leading to uterine contractions. Non-peptide antagonists competitively inhibit this pathway.

Biased Agonism and Downstream Signaling

Interestingly, some oxytocin receptor antagonists, such as atosiban, have been shown to act as "biased agonists".[12] This means that while they antagonize the Gq-mediated pathway responsible for contractions, they can simultaneously act as agonists for the Gi-mediated pathway.[12] This biased signaling can lead to the activation of downstream effectors like the MAPK/ERK pathway and influence processes such as cell growth.[12][13] Nolasiban, in contrast, appears to be a more complete antagonist, inhibiting both contractile and inflammatory pathways.[11]

Experimental Protocols for Characterization

The characterization of non-peptide oxytocin antagonists relies on a suite of in vitro and in vivo assays. Detailed below are the methodologies for key experiments.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor.

Principle: This competitive binding assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the oxytocin receptor (e.g., from CHO-K1 cells or uterine tissue).

-

Radioligand (e.g., [3H]-oxytocin).

-

Test compound (non-peptide antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled oxytocin.

-

Incubate the plate at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional antagonist activity (IC50) of a test compound by measuring its ability to inhibit oxytocin-induced intracellular calcium release.

Principle: Activation of the OTR-Gq pathway leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this oxytocin-induced calcium flux.

Materials:

-

Cells stably expressing the oxytocin receptor (e.g., CHO-K1/OTR).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Oxytocin (agonist).

-

Test compound (non-peptide antagonist).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Seed the OTR-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a period at 37°C.

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate for a defined period.

-

Place the cell plate in the fluorescence plate reader.

-

Initiate the reading to establish a baseline fluorescence.

-

Inject a fixed concentration of oxytocin (typically the EC80) into the wells and continue to measure the fluorescence change over time.

-

The increase in fluorescence corresponds to the intracellular calcium concentration.

-

Analyze the data by calculating the percentage of inhibition of the oxytocin response by the test compound at each concentration.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

In Vivo Models

Objective: To evaluate the in vivo efficacy of a non-peptide oxytocin antagonist in inhibiting uterine contractions.

Principle: Administration of exogenous oxytocin to anesthetized, non-pregnant female rats in estrus induces measurable uterine contractions. The ability of an antagonist to block these contractions is a measure of its in vivo potency.

Animals:

-

Female Sprague-Dawley rats in the estrus stage of the reproductive cycle.

Procedure:

-

Anesthetize the rats (e.g., with urethane).

-

Insert a catheter into the jugular vein for drug administration.

-

Insert a pressure-sensitive balloon catheter into a uterine horn to monitor intrauterine pressure.

-

Administer the test compound (non-peptide antagonist) or vehicle intravenously.

-

After a set pre-treatment time, administer a bolus of oxytocin to induce uterine contractions.

-

Record the changes in intrauterine pressure as a measure of uterine contractility.

-

The inhibitory effect of the antagonist is determined by the reduction in the amplitude and/or frequency of the oxytocin-induced contractions compared to the vehicle-treated control group.

Objective: To assess the ability of a non-peptide oxytocin antagonist to delay parturition in a model of preterm labor.

Principle: Preterm labor can be induced in pregnant mice by administering agents such as the progesterone (B1679170) receptor antagonist mifepristone (B1683876) or the endotoxin (B1171834) lipopolysaccharide (LPS).[14] The efficacy of a test compound is determined by its ability to prolong gestation and improve neonatal outcomes.

Animals:

-

Time-mated pregnant mice (e.g., CD-1).

Procedure (Mifepristone-induced model):

-

On a specific day of gestation (e.g., day 15), administer mifepristone to induce preterm labor.

-

Administer the test compound (non-peptide antagonist) or vehicle at a defined time point relative to the mifepristone administration.

-

Monitor the mice for signs of labor and the time of delivery of the first pup.

-

The primary endpoint is the delay in the time to delivery. Secondary endpoints can include the number of live births and pup survival.

Synthesis of Non-peptide Oxytocin Antagonists

The chemical synthesis of non-peptide oxytocin antagonists is a complex process that is specific to the chemical scaffold of each compound. As an example, a general overview of the synthesis of Retosiban is provided. For detailed synthetic procedures for specific compounds, it is recommended to consult the primary literature.

Retosiban (GSK-221149A): The synthesis of Retosiban, a diketopiperazine derivative, has been reported to involve a multi-step process.[1] A key step in one described synthesis is a four-component Ugi reaction to form a linear peptide precursor, which is then cyclized to form the central diketopiperazine ring.[1] Subsequent modifications lead to the final product.

Conclusion and Future Directions

Non-peptide oxytocin antagonists represent a promising class of therapeutic agents, particularly for the management of preterm labor.[1] Their development has been driven by the need for orally bioavailable compounds with improved pharmacokinetic properties compared to peptide-based antagonists.[5][6] The continued exploration of novel chemical scaffolds and a deeper understanding of the complexities of oxytocin receptor signaling, including biased agonism, will be crucial for the development of the next generation of these important therapeutics. The methodologies outlined in this guide provide a framework for the robust characterization of such compounds, facilitating their progression from discovery to clinical application.

References

- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uterine contractions in rodent models and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxytocin antagonists in preterm labour and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-368,899 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SSR126768A (4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride): a new selective and orally active oxytocin receptor antagonist for the prevention of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

L-371,257: A Technical Guide for Studying Uterine Contractions

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-371,257 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4][5][6] Its high affinity for the human OTR and significant selectivity over vasopressin receptors make it a valuable pharmacological tool for investigating the role of oxytocin in uterine physiology and pathophysiology.[2][3] This technical guide provides an in-depth overview of L-371,257, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in studying uterine contractions, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

L-371,257 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11.[7][8][9] In uterine smooth muscle cells (myocytes), the binding of oxytocin to its receptor initiates a signaling cascade that leads to uterine contractions. This process is primarily mediated through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][10][11] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][10] The subsequent increase in cytosolic Ca2+ concentration, along with Ca2+ influx through plasma membrane channels, leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.[7] L-371,257 competitively blocks the initial binding of oxytocin to its receptor, thereby inhibiting this entire downstream signaling pathway and preventing uterine contractions.

Quantitative Data

The following tables summarize the key quantitative parameters of L-371,257, providing a comparative overview of its potency and selectivity.

Table 1: Binding Affinity (Ki) of L-371,257 for Oxytocin and Vasopressin Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Oxytocin Receptor | Human | Uterine Smooth Muscle Cells | 2.21 ± 0.23 | [12] |

| Oxytocin Receptor | Human | Uterine Tissue | 4.6 | [2][3][4][13] |

| Oxytocin Receptor | Rat | Uterine Tissue | 19 | [1][13] |

| Vasopressin V1a Receptor | Rat | Liver | 3.7 | [1][13] |

| Vasopressin V1a Receptor | Human | Platelets | 3200 | [13] |

| Vasopressin V2 Receptor | Human | Kidney | >10,000 | [13] |

Table 2: Functional Antagonist Potency of L-371,257

| Parameter | Species | Preparation | Value | Reference(s) |

| pA2 | Rat | Isolated Uterine Tissue | 8.44 | [2][3][4] |

| IC50 | Human | Isolated Myometrial Strips (Spontaneous Contractions) | 71 pM | [13] |

| ED50 | Rat | In vivo (Oxytocin-induced Contractions) | 0.55 mg/kg | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows relevant to the study of L-371,257.

Caption: Oxytocin signaling pathway leading to uterine contraction and its inhibition by L-371,257.

Caption: Workflow for assessing the antagonist effect of L-371,257 on oxytocin-induced uterine contractions in vitro.

Caption: Workflow for measuring the effect of L-371,257 on oxytocin-induced intracellular calcium mobilization.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing L-371,257 to study uterine contractions.

In Vitro Uterine Contraction Assay (Isolated Organ Bath)

This protocol is designed to assess the antagonist effect of L-371,257 on oxytocin-induced contractions of isolated uterine tissue.

a. Materials and Reagents:

-

Uterine tissue (from estrogen-primed rats or human biopsies)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Oxytocin

-

L-371,257

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving L-371,257

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated organ bath system with isometric force transducers

b. Tissue Preparation:

-

Humanely euthanize an estrogen-primed female rat (e.g., subcutaneous injection of diethylstilbestrol (B1670540) 24 hours prior to the experiment) or obtain fresh human myometrial biopsies.

-

Excise the uterine horns and place them immediately in cold Krebs-Henseleit solution.

-

Clean the tissue of fat and connective tissue and cut longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).

c. Experimental Procedure:

-

Mount the uterine strips vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Apply an initial tension of 1 gram and allow the tissues to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.

-

After equilibration, elicit a reference contraction with a submaximal concentration of oxytocin (e.g., 1 nM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

-

Add L-371,257 (at desired concentrations, typically in the nanomolar range) or its vehicle (DMSO) to the organ baths and incubate for 30 minutes.

-

Perform a cumulative concentration-response curve for oxytocin (e.g., 10⁻¹¹ to 10⁻⁶ M).

-

Record the isometric contractions using a force transducer and data acquisition system.

d. Data Analysis:

-

Measure the amplitude and frequency of contractions, or calculate the area under the curve (AUC) to quantify the contractile response.

-

Construct concentration-response curves for oxytocin in the absence and presence of different concentrations of L-371,257.

-

Determine the pA2 value of L-371,257 using a Schild plot analysis to quantify its antagonist potency.

In Vivo Measurement of Uterine Contractions in Anesthetized Rats

This protocol describes the in vivo assessment of L-371,257's ability to inhibit oxytocin-induced uterine contractions in rats.

a. Materials and Reagents:

-

Female Sprague-Dawley rats (estrogen-primed)

-

Anesthetic (e.g., sodium pentobarbital)

-

Oxytocin

-

L-371,257

-

Saline solution

-

Intrauterine balloon catheter

-

Pressure transducer and data acquisition system

b. Surgical Procedure:

-

Anesthetize the rat.

-

Make a midline abdominal incision to expose the uterus.

-

Insert a small, water-filled balloon catheter into one uterine horn and secure it with a ligature.

-

Connect the catheter to a pressure transducer to monitor intrauterine pressure changes.

-

Cannulate a jugular vein for intravenous administration of compounds.

c. Experimental Procedure:

-

Allow the animal to stabilize after surgery.

-

Administer an intravenous bolus of oxytocin (e.g., 100 mU) to induce a uterine contraction and establish a baseline response.

-

Administer L-371,257 intravenously at various doses.

-

Challenge with the same dose of oxytocin at set time points after L-371,257 administration to determine the onset and duration of the antagonist effect.

-

Continuously record the intrauterine pressure throughout the experiment.

d. Data Analysis:

-

Quantify the uterine contractions by measuring the peak pressure and the area under the pressure curve.

-

Calculate the percentage inhibition of the oxytocin-induced contraction at each dose of L-371,257.

-

Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect) for L-371,257.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of L-371,257 for the oxytocin receptor in uterine tissue.

a. Materials and Reagents:

-

Uterine tissue membranes (from rats or humans)

-

Radiolabeled oxytocin (e.g., [³H]-Oxytocin)

-

L-371,257

-

Unlabeled oxytocin (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

b. Membrane Preparation:

-

Homogenize uterine tissue in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

c. Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]-Oxytocin (typically near its Kd value).

-

Add increasing concentrations of unlabeled L-371,257.

-

For total binding, add only the radioligand. For non-specific binding, add a high concentration of unlabeled oxytocin.

-

Add the uterine membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

d. Data Analysis:

-

Calculate the specific binding at each concentration of L-371,257 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-371,257 concentration.

-

Determine the IC50 value (the concentration of L-371,257 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Intracellular Calcium Mobilization

This protocol details the measurement of oxytocin-induced intracellular calcium changes in cultured myometrial cells and their inhibition by L-371,257.

a. Materials and Reagents:

-

Primary human myometrial cells or a suitable cell line

-

Cell culture medium

-

Fura-2 AM (or another suitable calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline

-

Oxytocin

-

L-371,257

-

Fluorescence spectrophotometer or a fluorescence microscope with ratiometric imaging capabilities

b. Cell Preparation and Dye Loading:

-

Culture myometrial cells on glass coverslips or in 96-well plates suitable for fluorescence measurements.

-

Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HEPES-buffered saline, often with a small amount of Pluronic F-127 to aid dispersion.

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with HEPES-buffered saline to remove extracellular dye and allow for de-esterification of the dye within the cells.

c. Calcium Measurement:

-

Place the coverslip with the loaded cells in a cuvette or the 96-well plate in the fluorescence reader.

-

Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add L-371,257 or vehicle and continue recording to observe any effect on baseline calcium.

-

Add oxytocin to stimulate an increase in intracellular calcium and record the change in the fluorescence ratio.

d. Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio over time.

-

The ratio is proportional to the intracellular free calcium concentration. Calibration can be performed using ionophores and solutions of known calcium concentrations to convert the ratio to absolute calcium concentrations.

-

Compare the peak and duration of the calcium transient in the presence and absence of L-371,257 to determine its inhibitory effect.

Conclusion

L-371,257 is a well-characterized and highly valuable tool for researchers in the fields of reproductive biology, pharmacology, and drug development. Its potent and selective antagonism of the oxytocin receptor allows for the precise investigation of oxytocin's role in uterine contractility. The detailed protocols and data presented in this guide are intended to facilitate the effective use of L-371,257 in both in vitro and in vivo experimental settings, ultimately contributing to a deeper understanding of uterine physiology and the development of novel tocolytic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medkoo.com [medkoo.com]

- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-371,257 - Wikipedia [en.wikipedia.org]

- 6. | BioWorld [bioworld.com]

- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

Peripheral Effects of Oxytocin Receptor Blockade with L-371,257: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-371,257 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its limited ability to cross the blood-brain barrier makes it an invaluable tool for investigating the peripheral roles of oxytocin (OT) signaling. This technical guide provides a comprehensive overview of the peripheral effects of OTR blockade with L-371,257, focusing on its impact on uterine contractility, cardiovascular function, and gastrointestinal motility. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

Oxytocin, a nonapeptide hormone and neurotransmitter, plays a crucial role in a wide array of physiological processes beyond its well-established functions in parturition and lactation. The diverse peripheral actions of oxytocin are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor expressed in various tissues, including the uterus, heart, blood vessels, and gastrointestinal tract. Understanding the specific contributions of peripheral OTR activation is critical for elucidating fundamental physiological mechanisms and for the development of novel therapeutics.

L-371,257 has emerged as a key pharmacological tool in this endeavor. Its high affinity and selectivity for the OTR over the structurally related vasopressin receptors, combined with its poor penetration of the blood-brain barrier, allow for the specific investigation of peripheral OT functions with minimal confounding central effects[1]. This guide synthesizes the current knowledge on the peripheral effects of OTR blockade using L-371,257, providing a detailed resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile and peripheral effects of L-371,257.

Table 1: Receptor Binding Affinity and Selectivity of L-371,257

| Receptor | Species | Tissue/Cell Line | Ki (nM) | Selectivity vs. OTR | Reference |

| Oxytocin Receptor (OTR) | Human | Uterine tissue | 4.6 | - | [2] |

| Oxytocin Receptor (OTR) | Rat | Uterine tissue | 19 | - | [3] |

| Vasopressin V1a Receptor | Human | - | >3,700 | >800-fold | [2] |

| Vasopressin V2 Receptor | Human | - | >10,000 | >2170-fold | [2] |

Table 2: In Vitro and In Vivo Effects of L-371,257 on Uterine Contractility

| Parameter | Species | Experimental Model | Value | Reference |

| pA2 | Rat | Isolated uterine tissue | 8.44 | [2] |

| ED50 (inhibition of OT-induced contractions) | Rat | Anesthetized, in vivo | 0.55 mg/kg (i.v.) | [4] |

Table 3: Effects of L-371,257 on Body Weight in Rats

| Administration | Dose | Duration | Effect on Body Weight Gain | Reference |

| Single Intraperitoneal Injection | 0.5 mg/kg | 24 hours | Significant increase | [3] |

| Single Intraperitoneal Injection | 1.0 mg/kg | 24 hours | Significant increase | [3] |

| Repeated Intraperitoneal Injections | 0.5 mg/kg | 6 days | 10.5 ± 2.2 g (vs. 4.7 ± 2.7 g in vehicle) | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vitro Inhibition of Oxytocin-Induced Uterine Contractions

-

Tissue Preparation: Uterine horns are isolated from estrogen-primed female rats and cut into longitudinal strips.

-

Apparatus: The uterine strips are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. Isometric contractions are recorded using force-displacement transducers.

-

Procedure: After an equilibration period, a cumulative concentration-response curve to oxytocin is established. In parallel experiments, uterine strips are pre-incubated with varying concentrations of L-371,257 for a defined period (e.g., 30 minutes) before the cumulative addition of oxytocin.

-

Data Analysis: The antagonistic effect of L-371,257 is quantified by calculating the pA2 value from Schild plot analysis.

In Vivo Tocolytic Activity in Anesthetized Rats

-

Animal Model: Anesthetized female rats, often in late-stage pregnancy or estrus, are used.

-

Surgical Preparation: A catheter is inserted into the jugular vein for drug administration, and a pressure-sensitive balloon catheter is placed in the uterine horn to monitor intrauterine pressure changes.

-

Procedure: A continuous intravenous infusion of oxytocin is administered to induce regular uterine contractions. Once a stable pattern of contractions is established, L-371,257 is administered intravenously as a bolus or infusion.

-

Data Analysis: The inhibitory effect of L-371,257 is determined by measuring the reduction in the frequency and amplitude of oxytocin-induced uterine contractions. The dose required to produce a 50% inhibition (ED50) is calculated.

Assessment of Cardiovascular Parameters in Rats

-

Animal Model: Conscious, freely moving male rats with chronically implanted arterial and venous catheters are utilized to avoid the confounding effects of anesthesia.

-

Instrumentation: Arterial catheters are connected to pressure transducers for continuous measurement of blood pressure and heart rate.

-

Procedure: Following a baseline recording period, L-371,257 is administered intravenously. Blood pressure and heart rate are monitored continuously for a specified duration post-administration.

-

Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline are calculated and statistically analyzed.

Evaluation of Gastrointestinal Motility (Charcoal Meal Test)

-

Animal Model: Male Wistar rats are fasted overnight with free access to water.

-

Procedure: L-371,257 or vehicle is administered via the desired route (e.g., intraperitoneally). After a predetermined time, a charcoal meal (e.g., 5% activated charcoal in 10% gum arabic) is administered orally. After a set period (e.g., 15-30 minutes), the animals are euthanized, and the small intestine is carefully removed.

-

Data Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The gastrointestinal transit is expressed as the percentage of the total intestinal length traveled by the charcoal.

Measurement of Food Intake and Body Weight

-

Animal Model: Male rats are individually housed with ad libitum access to food and water.

-

Procedure: Animals are acclimated to the housing conditions and baseline food intake and body weight are recorded daily. L-371,257 or vehicle is administered (e.g., intraperitoneally) daily before the dark cycle. Food intake and body weight are measured at regular intervals (e.g., daily) for the duration of the study.

-

Data Analysis: Changes in cumulative food intake and body weight gain are calculated and compared between the L-371,257 and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

Signaling Pathways

Experimental Workflows

Discussion

The available data robustly demonstrate that L-371,257 is a potent and selective antagonist of peripheral oxytocin receptors. Its primary and most well-characterized effect is the inhibition of uterine contractions, both in vitro and in vivo, highlighting its potential as a tocolytic agent.